Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester
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Overview
Description
Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a stable carbon-phosphorus (C-P) bond. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields such as agriculture, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester typically involves the esterification of phosphonic acids. One common method is the selective esterification using triethyl orthoacetate as both the reagent and solvent. The reaction is temperature-dependent, with monoesters forming at lower temperatures (around 30°C) and diesters forming at higher temperatures .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes that ensure high yield and selectivity. The use of triethyl orthoacetate is advantageous due to its dual role as a reagent and solvent, simplifying the purification process and reducing the need for additional reagents .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the phosphonate group to a phosphate group.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine group.
Substitution: Common substitution reactions include the replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphate esters, while reduction can produce phosphine derivatives .
Scientific Research Applications
Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, inhibiting their activity. The compound’s bromophenyl group also contributes to its reactivity, allowing it to participate in various substitution and addition reactions .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-bromoethylphosphonate: Similar in structure but with a different alkyl group.
Phosphonic acid, [(4-bromobutoxy)methyl]-, diethyl ester: Another brominated phosphonate ester with a different alkyl chain length.
Uniqueness
Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester is unique due to its specific bromophenyl group, which imparts distinct reactivity and stability compared to other phosphonate esters. This uniqueness makes it particularly valuable in specialized applications such as targeted enzyme inhibition and specific organic synthesis reactions .
Properties
CAS No. |
155506-17-5 |
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Molecular Formula |
C12H16BrO4P |
Molecular Weight |
335.13 g/mol |
IUPAC Name |
1-(3-bromophenyl)-2-diethoxyphosphorylethanone |
InChI |
InChI=1S/C12H16BrO4P/c1-3-16-18(15,17-4-2)9-12(14)10-6-5-7-11(13)8-10/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
AMGCLKYVDMACGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC(=O)C1=CC(=CC=C1)Br)OCC |
Origin of Product |
United States |
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